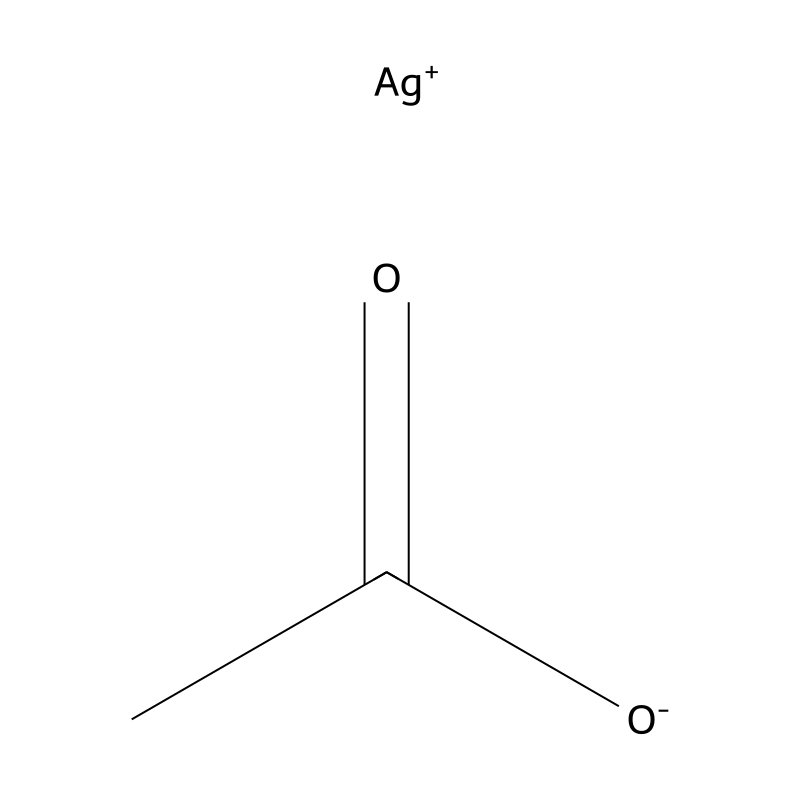Silver acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Silver acetate is a coordination compound with the chemical formula or . This compound appears as a white, crystalline solid and is known for its photosensitivity. Silver acetate is moderately soluble in water and decomposes upon heating to yield silver metal, carbon dioxide, and acetone . It is primarily utilized as a reagent in organic synthesis and has applications in medicinal products aimed at smoking cessation.
Silver acetate is considered a mild irritant. It can cause skin and eye irritation upon contact []. Inhalation may irritate the respiratory system. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling silver acetate. Silver nitrate waste should be disposed of according to local regulations [].
- Decomposition: When heated, silver acetate decomposes as follows:This reaction produces metallic silver, acetone, carbon dioxide, and oxygen .
- Hydrogenation: In the presence of hydrogen gas, silver acetate can be reduced to metallic silver:
- Sulfenamide Synthesis: Silver acetate is also used to synthesize sulfenamides from disulfides and secondary amines:
- Direct ortho-Arylation: It serves as a reagent in palladium-catalyzed ortho-arylation reactions to install substituents on aromatic rings .
Silver acetate can be synthesized through several methods:
- Reaction with Acetic Acid: The most common method involves the reaction of acetic acid with silver carbonate:This reaction typically occurs at temperatures between 45-60 °C .
- Precipitation from Silver Nitrate and Sodium Acetate: Another method involves mixing solutions of silver nitrate and sodium acetate:Silver acetate precipitates out of the solution during this reaction .
Silver acetate has a range of applications across various fields:
- Medicinal Uses: Primarily used in formulations aimed at reducing smoking habits through lozenges and chewing gums .
- Organic Synthesis: Acts as a reagent in various organic reactions including sulfenamide synthesis and ortho-arylation .
- Printed Electronics: Serves as a precursor for conductive inks used in printed electronics, forming traces that exhibit high conductivity .
Research on silver acetate's interactions primarily focuses on its role in organic synthesis and its biological effects when used in smoking deterrents. Its ability to react with various organic compounds makes it a valuable reagent in synthetic chemistry. Additionally, studies have examined its safety profile, noting that excessive intake can lead to toxicity and potential argyria (a condition characterized by blue-gray discoloration of the skin) due to silver accumulation in tissues .
Silver acetate shares similarities with other metal acetates but exhibits unique properties that distinguish it:
| Compound | Chemical Formula | Solubility | Unique Features |
|---|---|---|---|
| Silver Acetate | Moderately soluble | Photosensitive; used in smoking deterrents | |
| Copper(II) Acetate | Soluble | Used as a fungicide; exhibits blue color | |
| Zinc Acetate | Soluble | Used in dietary supplements; anti-inflammatory | |
| Lead(II) Acetate | Soluble | Toxic; historically used in paints |
Silver acetate's unique combination of photosensitivity and moderate solubility makes it particularly useful for specific applications that require these properties, such as in printed electronics and medicinal formulations aimed at smoking cessation. Its lower toxicity compared to lead(II) acetate also highlights its safer profile for certain uses.
Physical Description
OtherSolid
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (94.34%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
Acetic acid, silver(1+) salt (1:1): ACTIVE






